

5-Amino-8-hydroxyquinoline dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-8-hydroxyquinoline
dihydrochloride

Cat. No.: B1284213

[Get Quote](#)

5-Amino-8-hydroxyquinoline Dihydrochloride: A Technical Overview

This guide provides an in-depth technical overview of **5-Amino-8-hydroxyquinoline dihydrochloride**, a versatile quinoline derivative with significant applications in research and development. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental applications, and relevant protocols.

Core Compound Properties

5-Amino-8-hydroxyquinoline dihydrochloride is a salt of the organic compound 5-amino-8-hydroxyquinoline. The addition of two hydrochloride moieties enhances its stability and solubility in aqueous solutions, making it suitable for a variety of experimental settings.

Physicochemical Data

The fundamental molecular and physical properties of **5-Amino-8-hydroxyquinoline dihydrochloride** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	$C_9H_{10}Cl_2N_2O$ (or $C_9H_8N_2O \cdot 2HCl$)	[1] [2] [3] [4] [5]
Molecular Weight	233.09 g/mol	[1] [2] [4] [5]
Appearance	Orange to amber to dark red crystalline powder	[2]
Melting Point	279 °C (decomposes)	[2] [4]
CAS Number	21302-43-2	[2] [3] [4]

Experimental Applications and Protocols

5-Amino-8-hydroxyquinoline dihydrochloride is utilized in diverse research areas owing to its chelating and bioactive properties. It serves as a precursor in organic synthesis and as an active agent in antimicrobial and metal ion detection studies.

Antimicrobial Activity Screening

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. 5-Amino-8-hydroxyquinoline and its derivatives are frequently evaluated for their efficacy against various pathogens.

Experimental Protocol: Disk Diffusion Assay

This method is a standard procedure for assessing the antimicrobial properties of a compound.

- Microorganism Preparation: Inoculate a suitable broth with a pure culture of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*). Incubate at 37°C until it reaches the turbidity of the 0.5 McFarland standard.
- Agar Plate Inoculation: Uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
- Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of **5-Amino-8-hydroxyquinoline dihydrochloride** solution onto the

inoculated agar surface.

- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Metal Ion Detection

The 8-hydroxyquinoline core is a classic bidentate chelating agent, forming stable complexes with various metal ions. This property is exploited for the development of sensors and analytical reagents.

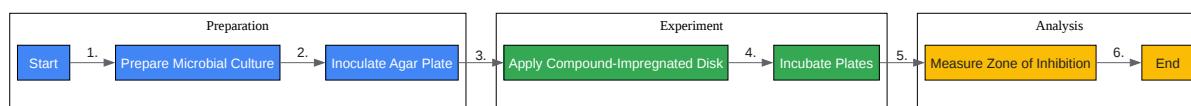
Experimental Protocol: Spectrophotometric Titration for Metal Chelation

This protocol can be adapted to study the chelation of metal ions by 5-Amino-8-hydroxyquinoline.

- Solution Preparation: Prepare a standard solution of **5-Amino-8-hydroxyquinoline dihydrochloride** in a suitable buffer (e.g., HEPES). Prepare stock solutions of the metal ion of interest (e.g., Cu²⁺, Fe³⁺) in the same buffer.
- Spectrophotometric Measurement: In a cuvette, place a known concentration of the **5-Amino-8-hydroxyquinoline dihydrochloride** solution. Record its initial UV-Vis absorption spectrum.
- Titration: Incrementally add aliquots of the metal ion solution to the cuvette. After each addition, gently mix and record the UV-Vis spectrum.
- Data Analysis: Monitor the changes in the absorption spectrum, particularly the appearance of new peaks or shifts in existing peaks, which indicate the formation of a metal-ligand complex. A plot of absorbance at a specific wavelength versus the molar ratio of metal to ligand can be used to determine the stoichiometry of the complex.[\[6\]](#)[\[7\]](#)

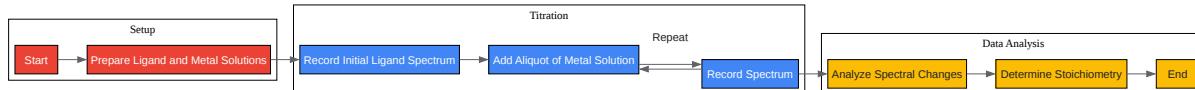
Synthetic Chemistry Precursor

5-Amino-8-hydroxyquinoline dihydrochloride is a valuable starting material for the synthesis of more complex molecules with potential biological activities.


Experimental Protocol: Synthesis of 5-acetamido-8-hydroxyquinoline hydrochloride

This procedure demonstrates a common derivatization of the amino group.

- Reaction Setup: Dissolve **5-Amino-8-hydroxyquinoline dihydrochloride** in an appropriate solvent.
- Acetylation: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. The reaction may require a base to neutralize the generated acid.
- Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
- Workup and Purification: Once the reaction is complete, quench the reaction mixture and extract the product. The crude product can be purified by recrystallization or column chromatography to yield 5-acetamido-8-hydroxyquinoline.


Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Antimicrobial Susceptibility Testing.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectrophotometric Metal Chelation Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu²⁺ and Fe³⁺ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. scirp.org [scirp.org]
- To cite this document: BenchChem. [5-Amino-8-hydroxyquinoline dihydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284213#5-amino-8-hydroxyquinoline-dihydrochloride-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com